molecular formula C10H11N3O B2548727 4-(2-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 173678-15-4

4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2548727
CAS No.: 173678-15-4
M. Wt: 189.218
InChI Key: HTXSLOQZDFXAFZ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-10(8)11/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXSLOQZDFXAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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